molecular formula C11H12N2O B6273619 2-methyl-3-(methylamino)-1,2-dihydroisoquinolin-1-one CAS No. 56100-57-3

2-methyl-3-(methylamino)-1,2-dihydroisoquinolin-1-one

Cat. No.: B6273619
CAS No.: 56100-57-3
M. Wt: 188.2
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Description

2-Methyl-3-(methylamino)-1,2-dihydroisoquinolin-1-one is a heterocyclic compound that belongs to the class of isoquinolines. Isoquinolines are nitrogen-containing heterocycles that are widely studied due to their diverse biological activities and potential therapeutic applications. This compound is of particular interest in medicinal chemistry and organic synthesis due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-(methylamino)-1,2-dihydroisoquinolin-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-3-nitroaniline with suitable reagents to form the desired isoquinoline derivative. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(methylamino)-1,2-dihydroisoquinolin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce different reduced isoquinoline compounds.

Scientific Research Applications

2-Methyl-3-(methylamino)-1,2-dihydroisoquinolin-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-methyl-3-(methylamino)-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

2-Methyl-3-(methylamino)-1,2-dihydroisoquinolin-1-one can be compared with other similar isoquinoline derivatives:

    2-Methyl-3-nitroisoquinoline: This compound differs by having a nitro group instead of a methylamino group.

    3-Methylamino-1,2-dihydroisoquinolin-1-one: This compound lacks the methyl group at the 2-position.

    2-Methyl-1,2-dihydroisoquinolin-1-one: This compound lacks the methylamino group at the 3-position.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

56100-57-3

Molecular Formula

C11H12N2O

Molecular Weight

188.2

Purity

80

Origin of Product

United States

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